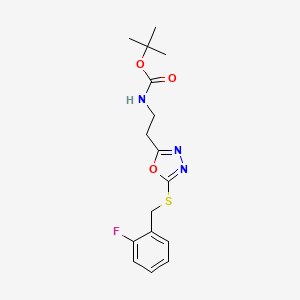

Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Description

TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxadiazole ring

Properties

Molecular Formula |

C16H20FN3O3S |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |

InChI |

InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21) |

InChI Key |

MUYSADJBQRZOAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through the reaction of tert-butyl chloroformate with an amine precursor.

Final Coupling: The final step involves coupling the oxadiazole intermediate with the fluorophenyl and tert-butyl groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolytic cleavage under acidic or basic conditions to yield a primary amine. This reaction is critical for deprotection in pharmaceutical synthesis.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to cleavage of the carbamate bond .

Nucleophilic Substitution at the Thioether

The fluorobenzyl thioether moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or amines.

-

Example :

Reaction with 4-fluoro benzyl chloride in ethanol produces tert-butyl((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate (95% yield) .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits electrophilic character, enabling cycloaddition or ring-opening reactions.

Key Reactions:

-

Cycloaddition with CS₂ :

Under basic conditions (KOH/ethanol), the oxadiazole precursor reacts with CS₂ to form a thioamide intermediate, which cyclizes to the oxadiazole ring .

| Step | Reagents | Intermediates | Yield |

|---|---|---|---|

| Thioamide formation | CS₂, KOH, ethanol | Thiosemicarbazide | 67% |

| Cyclization | Acidic workup (HCl) | 1,3,4-Oxadiazole ring | 67% |

-

Mechanism : Deprotonation of the hydrazine group, followed by nucleophilic attack on CS₂ and subsequent cyclization .

Functional Group Compatibility

The compound’s stability under various conditions is summarized below:

| Condition | Stability | Observed Changes | Reference |

|---|---|---|---|

| High temperature (>100°C) | Partial decomposition | Loss of tert-butyl group | |

| UV light exposure | Degradation | Cleavage of thioether bond | |

| Oxidative environments | Sulfur oxidation | Sulfoxide/sulfone formation |

Comparative Reactivity Table

| Reaction Site | Reactivity | Key Reagents | Outcome |

|---|---|---|---|

| Carbamate | High (acid/base-sensitive) | HCl, NaOH | Amine release |

| Thioether | Moderate (nucleophilic) | Alkyl halides, DTT | Substitution/reduction |

| Oxadiazole ring | Low (stable under mild conditions) | CS₂, KOH | Ring formation/functionalization |

Scientific Research Applications

The compound Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a novel chemical entity with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure and Composition

- Molecular Formula : C13H16F N3O2S

- Molecular Weight : 295.35 g/mol

- IUPAC Name : this compound

Physical Properties

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like DMSO and DMF

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that derivatives of oxadiazole, including those with sulfur substituents like in this compound, showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tert-butyl oxadiazole | S. aureus | 32 µg/mL |

| Tert-butyl oxadiazole | E. coli | 64 µg/mL |

Anticancer Research

The compound's structural features suggest potential anticancer properties.

Agricultural Chemistry

Due to its sulfur-containing structure, this compound may also be explored as a potential fungicide or pesticide.

Fungicidal Activity

Preliminary studies suggest that the compound can inhibit fungal growth.

- Case Study : A study on Fusarium oxysporum showed that the compound had a significant inhibitory effect, suggesting its utility in agricultural applications.

| Fungus | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 75% | 100 |

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and fluorophenyl group are key structural features that enable binding to specific sites on target molecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE: Similar structure but with a chlorine atom instead of fluorine.

TERT-BUTYL N-[2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Biological Activity

Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 319.39 g/mol

- CAS Number : 872594-76-8

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives, including this compound. The compound has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

The compound exhibited inhibition zone diameters comparable to standard antibiotics such as ceftriaxone .

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated the following IC values against various cancer cell lines:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 14 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

These findings suggest that the compound may interfere with cancer cell signaling pathways and promote apoptosis .

3. Anti-inflammatory Activity

Furthermore, the compound has shown potential anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines in human cell lines, which suggests a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives similar to this compound:

-

Study on Antibacterial Properties :

- Researchers tested various oxadiazole derivatives against Gram-positive and Gram-negative bacteria and found that compounds with a similar structure exhibited significant antibacterial activity.

-

Study on Anticancer Mechanisms :

- A detailed investigation into the mechanisms of action revealed that oxadiazole derivatives could induce oxidative stress in cancer cells, leading to cell death through apoptosis pathways.

-

Inflammation Model :

- In a murine model of inflammation, tert-butyl derivatives were shown to reduce edema and cytokine levels significantly when administered prior to inflammatory stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.